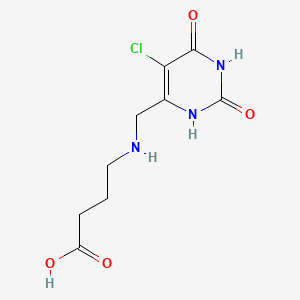
4-(((5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)amino)butanoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(((5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)amino)butanoic Acid is a complex organic compound that features a pyrimidine ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)amino)butanoic Acid typically involves multi-step organic reactions. One common method includes the reaction of barbituric acid derivatives with appropriate aldehydes and amines under controlled conditions . The reaction conditions often involve the use of catalysts such as ceric ammonium nitrate (CAN) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the final product.
化学反应分析
Types of Reactions
4-(((5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)amino)butanoic Acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
4-(((5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)amino)butanoic Acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and interaction with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(((5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)amino)butanoic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Saflufenacil: A pyrimidinedione herbicide with a similar core structure.
Flumioxazin: Another herbicide with structural similarities.
Flubendiamide: A compound used in agriculture with a related chemical framework.
Uniqueness
4-(((5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)amino)butanoic Acid is unique due to its specific functional groups and potential applications in diverse fields. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.
属性
分子式 |
C9H12ClN3O4 |
|---|---|
分子量 |
261.66 g/mol |
IUPAC 名称 |
4-[(5-chloro-2,4-dioxo-1H-pyrimidin-6-yl)methylamino]butanoic acid |
InChI |
InChI=1S/C9H12ClN3O4/c10-7-5(12-9(17)13-8(7)16)4-11-3-1-2-6(14)15/h11H,1-4H2,(H,14,15)(H2,12,13,16,17) |
InChI 键 |
SBFOVBOPDHAAMI-UHFFFAOYSA-N |
规范 SMILES |
C(CC(=O)O)CNCC1=C(C(=O)NC(=O)N1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















